N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Description
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is a complex chemical compound that has gained attention in various fields due to its unique structure and properties
Synthetic Routes and Reaction Conditions:
The compound can be synthesized via a multi-step reaction involving the condensation of phthalic anhydride with an appropriate amine.
Reaction conditions include:
Temperature: Typically maintained at around 100-150°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvent: Common solvents include toluene or ethanol.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process to maintain control over reaction conditions and product quality.
Continuous Process: In some cases, a continuous process may be utilized to achieve higher production rates, particularly in large-scale manufacturing facilities.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction can occur at the keto group, converting it into a secondary alcohol.
Substitution: Various nucleophilic substitution reactions can be conducted at the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically in aqueous or alcoholic solutions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Secondary alcohols.
Substitution Products: Varied based on the nucleophile used.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)24-21(28)18-6-4-3-5-17(18)19(23-24)20(27)22-15(12-25)11-14-7-9-16(26)10-8-14/h3-10,13,15,25-26H,11-12H2,1-2H3,(H,22,27)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZOSPUVRYVLY-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=C(C=C3)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC3=CC=C(C=C3)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic structures.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its structural affinity for biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialized coatings and polymers due to its stability and reactive functional groups.
Mechanism of Action
Mechanism of Effect: The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: Common targets include enzymes and receptors that are critical in biological pathways.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-phthalimide
4-oxo-3-propan-2-ylphthalazine
Uniqueness:
The presence of the hydroxyphenyl and carboxamide groups in N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide imparts unique reactivity and interaction potential compared to its analogs, making it particularly valuable in specialized applications.
This compound's diverse properties and applications make it a subject of ongoing research and interest in multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
